molecular formula C₁₈H₂₅NO₂ ·HCl B1145745 (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride CAS No. 474382-57-5

(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride

Cat. No.: B1145745
CAS No.: 474382-57-5
M. Wt: 287.403646
InChI Key:
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Description

(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of L-proline, an amino acid, and features a cyclohexyl group attached to the proline ring. The phenylmethyl ester and hydrochloride components further modify its chemical properties, making it a compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride typically involves the following steps:

    Cyclohexylation of L-proline: The introduction of a cyclohexyl group to the L-proline molecule is achieved through a substitution reaction. This step often requires the use of cyclohexyl halides and a base to facilitate the reaction.

    Esterification: The cyclohexyl-L-proline is then esterified with phenylmethyl alcohol in the presence of an acid catalyst to form the phenylmethyl ester.

    Hydrochloride Formation: Finally, the esterified product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclohexyl group to a cyclohexane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols or cyclohexane derivatives.

    Substitution: Formation of substituted proline derivatives with various functional groups.

Scientific Research Applications

(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride involves its interaction with specific molecular targets. The cyclohexyl group and ester functionalities allow it to bind to enzymes or receptors, modulating their activity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Cyclohexyl-L-proline Hydrochloride: Lacks the phenylmethyl ester group, resulting in different chemical properties and applications.

    Cyclohexylproline Derivatives:

Uniqueness

(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride involves the protection of the amine group of L-proline, followed by the addition of a cyclohexyl group to the carboxylic acid group. The resulting compound is then esterified with phenylmethyl alcohol and the hydrochloride salt is formed.", "Starting Materials": [ "L-proline", "Cyclohexylmagnesium bromide", "Phenylmethyl alcohol", "Hydrochloric acid", "Diethyl ether", "Chloroform", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butyloxycarbonyl (BOC) group in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in chloroform", "Addition of cyclohexylmagnesium bromide to the carboxylic acid group of BOC-L-proline in diethyl ether", "Removal of the BOC group with hydrochloric acid in chloroform", "Esterification of the resulting carboxylic acid with phenylmethyl alcohol in the presence of DCC and DMAP in chloroform", "Formation of the hydrochloride salt by treatment with hydrochloric acid in diethyl ether", "Purification of the product by recrystallization from ethanol and drying over sodium sulfate" ] }

CAS No.

474382-57-5

Molecular Formula

C₁₈H₂₅NO₂ ·HCl

Molecular Weight

287.403646

Origin of Product

United States

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